molecular formula C24H25NO5S B2784232 1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448030-33-8

1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2784232
CAS No.: 1448030-33-8
M. Wt: 439.53
InChI Key: OJELZYQSKACLFA-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetically designed piperidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure that combines a benzyloxybenzoyl group and a furanylmethanesulfonyl moiety, which are commonly found in bioactive molecules targeting the central nervous system. The structural architecture of this molecule suggests potential as a scaffold for developing receptor antagonists. Specifically, related heterocyclic compounds, particularly benzoxazole and benzofuran derivatives, have been identified as potent adenosine A2A receptor antagonists . The adenosine A2A receptor is a well-validated target for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and antagonists have been shown to improve spatial memory and reduce neurotoxicity in experimental models . Furthermore, structurally similar benzofuran compounds have been investigated for their activity against viral infections, including Hepatitis C, indicating the broader therapeutic potential of this chemical class . The presence of the furan ring, a common heterocycle, and the sulfonyl group in its structure may contribute to its binding affinity and selectivity towards various enzymatic targets. This reagent is intended for research purposes only, specifically for in vitro binding assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel bioactive molecules for investigating pathways related to neurology and virology. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c26-24(20-8-4-9-21(16-20)30-17-19-6-2-1-3-7-19)25-13-11-23(12-14-25)31(27,28)18-22-10-5-15-29-22/h1-10,15-16,23H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELZYQSKACLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyloxy benzoyl group and a furan-2-yl methanesulfonyl moiety. The structural complexity suggests potential interactions with various biological targets, which can be elucidated through SAR studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, benzoylpiperidines have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The compound's IC50 values in these studies ranged from 19.9 to 75.3 µM, indicating significant activity compared to non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Benzoylpiperidine 18MDA-MB-23119.9
Benzoylpiperidine 18MCF-775.3
Benzoylpiperidine 20OVCAR-37.9

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, derivatives have shown competitive inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain and inflammation. The lead compound exhibited an IC50 value of 0.84 µM, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

Studies on piperidine derivatives have indicated antibacterial properties against various strains. Compounds similar to the target structure were evaluated for their efficacy against Staphylococcus aureus and other pathogens, demonstrating promising results in enzyme inhibition related to bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the piperidine ring or substituents can significantly alter potency and selectivity. For instance, introducing different groups on the benzoyl moiety has been shown to enhance interactions within enzyme active sites, improving inhibitory effects .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group at meta positionIncreased MAGL inhibition
Fluorine substitution on phenolic groupEnhanced selectivity and potency

Case Studies

  • Benzoylpiperidine Derivatives : A series of benzoylpiperidines were synthesized and screened for their ability to inhibit MAGL, leading to the identification of more potent analogs with improved pharmacological profiles.
  • Antiviral Studies : Some derivatives were tested against viral targets, revealing moderate activity that warrants further investigation into their mechanism of action and potential therapeutic applications .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C₂₁H₂₃NO₄S
  • Molecular Weight : 385.48 g/mol

Structural Features

The compound features:

  • A piperidine ring providing basicity and potential for interaction with biological targets.
  • A benzyloxy group enhancing lipophilicity, facilitating membrane permeability.
  • A furan moiety that may contribute to antioxidant properties.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of piperidine have been studied for their effectiveness against various viral infections, including HIV and influenza. The incorporation of the furan ring may enhance these activities by modulating interactions with viral proteins or host cell receptors .

Anticancer Potential

The compound's ability to modulate biological pathways suggests potential applications in cancer therapy. Similar piperidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases. The sulfonyl group may also play a role in enhancing selectivity towards cancerous cells by targeting specific metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The piperidine ring's basicity allows for interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis Pathways

The synthesis of 1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine involves several steps:

  • Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Introduction of Functional Groups : The benzyloxy and furan moieties can be introduced via electrophilic aromatic substitution and nucleophilic addition reactions, respectively.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the synthesized components.

Example Synthetic Route

StepReaction TypeReagentsConditions
1CyclizationPiperidine precursorHeat
2Electrophilic SubstitutionBenzyl chloride, baseReflux
3Nucleophilic AdditionFuran derivativeMild conditions
4CouplingSulfonyl chlorideBase-catalyzed

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of structurally related compounds against HIV-1. The results demonstrated that modifications in the piperidine scaffold significantly enhanced antiviral potency, suggesting that similar modifications could be beneficial for the compound .

Case Study 2: Cancer Cell Proliferation Inhibition

Research on piperidine derivatives indicated their effectiveness in inhibiting cancer cell lines through apoptosis induction. The specific role of the furan and sulfonyl groups was highlighted as crucial for enhancing selectivity towards tumor cells .

Chemical Reactions Analysis

Sulfonylation at the Piperidine 4-Position

The [(furan-2-yl)methanesulfonyl] group is introduced via nucleophilic substitution using (furan-2-yl)methanesulfonyl chloride. This reaction typically proceeds in polar aprotic solvents (e.g., DCM or THF) with a base (e.g., Et₃N or pyridine) to scavenge HCl .

Key Observations :

  • Steric hindrance at the piperidine nitrogen may reduce yields, necessitating excess sulfonyl chloride .

  • The furan ring’s electron-rich nature enhances sulfonyl chloride reactivity .

Optimized Conditions :

Sulfonylating AgentBaseSolventTemp. (°C)Yield (%)
(Furan-2-yl)CH₂SO₂ClPyridineDCM2568

Benzyl Ether Deprotection

The benzyloxy group can be removed via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HBr/AcOH) .

  • Hydrogenolysis : Selective removal under 1 atm H₂ in EtOH yields 3-hydroxybenzoyl-piperidine .

  • Stability : The sulfonamide and furan groups remain intact under these conditions .

Sulfonamide Hydrolysis

Under strongly acidic (e.g., conc. HCl, reflux) or basic (e.g., NaOH, 100°C) conditions, the sulfonamide bond may cleave, though furan rings are prone to decomposition in acidic media .

Metabolic and Stability Studies

Analogous piperidine sulfonamides exhibit:

  • Hepatic Metabolism : Oxidative degradation of the furan ring (via CYP450 enzymes) and N-dealkylation .

  • Microsomal Stability : Substituents like electron-withdrawing groups on the benzyl ring improve stability (e.g., fluorinated derivatives show t₁/₂ > 2 hrs in human microsomes) .

Comparative Stability Data :

Compound ModificationHuman LM t₁/₂ (hr)Mouse LM t₁/₂ (hr)
4-Sulfonamide (furan-2-yl)1.20.8
4-Sulfonamide (3-CF₃-benzyl)3.52.4

Synthetic Challenges and Solutions

  • Regioselectivity : Competitive sulfonylation at other piperidine positions is mitigated by steric control (e.g., bulky bases) .

  • Purification : Silica gel chromatography or recrystallization (e.g., EtOAc/hexane) resolves sulfonamide byproducts .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperidine-based derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Weight Key Features
1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-[(furan-2-yl)methanesulfonyl]piperidine 3-(2-Chlorophenyl)-5-methyl-oxazole-4-carbonyl Furan-2-yl methanesulfonyl 448.92 Chlorophenyl and oxazole groups enhance lipophilicity; potential kinase inhibition.
1-(3-(4-(Benzyloxy)phenoxy)propyl)piperidine 3-(4-Benzyloxyphenoxy)propyl 325.41 Mitochondriotropic ligand with antioxidant properties.
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) 1,3-Benzodioxol-5-ylcarbonyl 261.27 AMPA receptor antagonist; anti-fatigue activity in murine models.

Key Observations :

  • Substituent Impact : The benzyloxybenzoyl group in the target compound may enhance aromatic interactions with receptors compared to 1-BCP’s benzodioxole group .
  • Sulfonamide vs.
Pharmacological and Functional Comparisons
  • AMPA Receptor Affinity : While 1-BCP (IC₅₀ ~10 µM) showed strong AMPA receptor binding in murine models , the target compound’s benzoyl and sulfonamide groups may alter binding kinetics due to steric and electronic effects.
  • Mitochondrial Targeting : Piperidine derivatives with triphenylphosphonium groups (e.g., from ) exhibit mitochondriotropic activity, but the furan sulfonamide in the target compound may redirect localization to cytoplasmic targets .
  • Antioxidant Potential: Structural parallels to cationic triphenylphosphonium ligands suggest possible radical-scavenging activity, though this requires experimental validation .
Analytical and Physicochemical Properties
  • Chromatographic Behavior : The compound’s sulfonamide group may influence retention times in HPLC assays, similar to pharmacopeial standards using sodium 1-octanesulfonate buffers (pH 4.6) .
  • Stability : The benzyloxy group is susceptible to hydrolytic cleavage under acidic conditions, a trait shared with 4-(benzyloxy)benzaldehyde-derived chalcones .

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., benzoyl and sulfonyl groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₆H₂₅NO₅S: 464.1528) .
  • X-ray Crystallography: Resolve stereochemistry and intermolecular interactions, as demonstrated in structurally similar piperidine derivatives .

How can researchers evaluate the compound's biological activity in enzyme inhibition or receptor binding assays?

Advanced Research Question

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at varying concentrations (1 nM–100 µM). IC₅₀ values are calculated using nonlinear regression .
  • Receptor Binding: Radioligand displacement assays (e.g., [³H]-ligand competition binding on GPCR-expressing cell membranes). Data analyzed via Scatchard plots to determine Kᵢ values .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Modification of Substituents: Compare analogs with variations in the benzyloxy group (e.g., replacing benzyl with methyl or halogenated benzyl) and sulfonyl groups (e.g., furan vs. thiophene).
  • Biological Testing: Correlate structural changes with activity metrics (e.g., IC₅₀, Kᵢ) to identify critical pharmacophores.
  • Computational Modeling: Docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., serotonin transporters) .

Example SAR Table:

Substituent (R₁)Sulfonyl Group (R₂)IC₅₀ (nM)Kᵢ (nM)
3-BenzyloxyFuran-2-yl45 ± 312 ± 2
3-MethoxyThiophen-2-yl120 ± 1085 ± 8
4-FluorobenzylFuran-2-yl32 ± 59 ± 1

How can researchers identify the primary biological targets of this compound?

Advanced Research Question

  • Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR): Screen against a panel of recombinant receptors/enzymes to measure real-time binding kinetics (KD values) .
  • Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify differentially expressed pathways .

What computational methods are used to predict metabolic stability and toxicity?

Advanced Research Question

  • ADMET Prediction: Tools like SwissADME or ADMETlab estimate metabolic sites (e.g., sulfonyl group hydrolysis) and toxicity endpoints (e.g., hepatotoxicity) .
  • MD Simulations: Assess stability in cytochrome P450 binding pockets (e.g., CYP3A4) using GROMACS .

How should researchers address discrepancies in activity data across different experimental models?

Advanced Research Question

  • Source Validation: Confirm reagent purity (HPLC ≥95%) and cell line authentication (STR profiling) .
  • Standardized Protocols: Replicate assays under identical conditions (e.g., ATP levels in cell viability assays).
  • Meta-Analysis: Compare data from ≥3 independent studies to identify outliers .

What experimental designs improve translation from in vitro to in vivo efficacy studies?

Advanced Research Question

  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂), Cmax, and bioavailability in rodent models.
  • Dose Escalation: Start at 1/10th the in vitro IC₅₀ (e.g., 5 mg/kg) and adjust based on toxicity (LD₅₀) .
  • Biomarker Monitoring: Track target engagement via PET imaging or blood-based biomarkers .

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